4-Hydroperoxy-2-nonenal
Overview
Description
4-Hydroperoxy-2-nonenal is a reactive lipid peroxidation product derived from the oxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid . It is an α,β-unsaturated aldehyde with a hydroperoxy group, making it highly reactive and capable of covalently modifying proteins . This compound is of significant interest due to its role in oxidative stress and its potential implications in various pathological conditions .
Mechanism of Action
Target of Action
4-Hydroperoxy-2-nonenal (4-HPNE) primarily targets DNA bases and proteins . It forms adducts with DNA bases, specifically 2′-deoxyguanosine (dGuo) , 2′-deoxyadenosine (dAdo) , and 2′-deoxycytidine (dCyd) . It also covalently modifies proteins to generate unique intramolecular oxidation products .
Mode of Action
4-HPNE interacts with its targets through a process of redox cycling . It undergoes transition metal ion- or vitamin C-mediated breakdown to form 4-Oxo-2-nonenal (4-ONE) and 4-Hydroxy-2-nonenal (4-HNE) . These compounds then react with DNA bases to form DNA-adducts .
Biochemical Pathways
The formation of 4-HPNE is a result of the homolytic decomposition of ω-6 lipid hydroperoxide, specifically 13-hydroperoxyoctadecadienoic acid (13-HpODE) . This process is thought to occur during the redox cycling of polycyclic aromatic hydrocarbon catechols, which are formed by the sequential action of specific cytochromes P-450 and aldo-keto reductases .
Pharmacokinetics
It is known that 4-hpne is an intermediate in the breakdown of ω-6 lipid hydroperoxides . It is also known to be a reactive molecule that can covalently modify proteins .
Result of Action
The interaction of 4-HPNE with DNA bases results in the formation of DNA-adducts . These adducts are formed in high yield from the reaction of DNA and 4-ONE, a major product of 13-HpODE decomposition . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
The action of 4-HPNE is influenced by environmental factors such as the presence of transition metal ions or vitamin C, which induce the decomposition of lipid hydroperoxides . The temperature and pH of the environment can also affect the decomposition of 4-HPNE and the formation of DNA-adducts .
Biochemical Analysis
Biochemical Properties
4-Hydroperoxy-2-nonenal is involved in various biochemical reactions. It is known to interact with DNA bases to form DNA-adducts . The compound is also known to react with proteins, leading to the formation of structurally unusual lysine adducts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to contribute to cell death by inducing downstream pro-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It undergoes transition metal ion- or vitamin C-mediated breakdown to 4-ONE and 4-HNE, suggesting that this compound can form heptanone-etheno- and propano- adducts with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to undergo decomposition in the presence of dGuo in Chelex-treated phosphate buffer at 37°C for 24h or at 60°C for 48h .
Metabolic Pathways
This compound is involved in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroperoxy-2-nonenal can be synthesized through the oxidation of 2-nonenal using hydroperoxides . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions to introduce the hydroperoxy group at the fourth carbon position .
Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced in small quantities for research purposes using similar oxidation methods as described above .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxy-2-nonenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxy-2-nonenal and other oxidation products.
Reduction: Reduction of the hydroperoxy group can yield 4-hydroxy-2-nonenal.
Substitution: The hydroperoxy group can participate in substitution reactions, forming adducts with nucleophiles such as amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amino acids, peptides.
Major Products Formed:
4-Hydroxy-2-nonenal: Formed through reduction or further oxidation.
Protein Adducts: Formed through reactions with amino acids and peptides.
Scientific Research Applications
4-Hydroperoxy-2-nonenal has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress.
Biology: Investigated for its role in modifying proteins and DNA, leading to cellular damage and disease.
Medicine: Studied for its potential involvement in diseases such as atherosclerosis, diabetes, and cancer.
Industry: Utilized in research to develop antioxidants and other protective agents against oxidative stress.
Comparison with Similar Compounds
4-Hydroxy-2-nonenal: A major product of 4-Hydroperoxy-2-nonenal reduction and a well-studied lipid peroxidation product.
4-Oxo-2-nonenal: Another lipid peroxidation product with similar reactivity.
4,5-Epoxy-2-decenal: Formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its hydroperoxy group, which makes it highly reactive and capable of forming a wide range of oxidation and substitution products . Its ability to covalently modify proteins and DNA distinguishes it from other lipid peroxidation products .
Properties
IUPAC Name |
(E)-4-hydroperoxynon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYLRYVAZWBEH-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347875 | |
Record name | (E)-4-Hydroperoxynon-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83920-83-6, 7439-43-2 | |
Record name | 4-Hydroperoxy-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Hydroperoxynon-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HPNE interact with biological molecules and what are the downstream effects?
A1: HPNE exhibits high reactivity towards proteins, specifically targeting lysine residues. [, ] This interaction leads to the formation of covalent adducts, altering protein structure and function. One prominent example is the formation of Nε-4-hydroxynonanoic acid-lysine and Nε-4-hydroxy-(2Z)-nonenoyllysine adducts on bovine serum albumin. [] These HPNE-specific modifications have been detected in oxidized low-density lipoprotein (LDL) in vitro and within atherosclerotic lesions, suggesting their potential role in disease pathogenesis. [] Moreover, HPNE, along with related aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), has been shown to induce apoptosis in colorectal cancer cells, indicating a potential role in cell death signaling pathways. []
Q2: HPNE is often discussed alongside HNE and ONE. What is the relationship between these three compounds?
A2: HPNE is considered a precursor to both HNE and ONE. [, , ] It can undergo metal ion- or vitamin C-mediated decomposition to generate these compounds. [] Interestingly, each of these three aldehydes can form distinct DNA adducts. While ONE primarily forms heptanone-etheno adducts, HPNE can lead to the formation of both unsubstituted etheno adducts and heptanone-etheno adducts. [] This suggests that HPNE might have a broader range of genotoxic effects compared to ONE. []
Q3: What are the major sources of HPNE formation in biological systems?
A3: HPNE arises from the breakdown of lipid hydroperoxides, particularly those derived from ω-6 fatty acids. [, ] For instance, it is a major product of the iron (Fe(II))-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HpODE), a product of linoleic acid peroxidation. [] Additionally, HPNE formation has been observed during the decomposition of 5(S)-hydroperoxyeicosatetraenoic acid, highlighting its potential relevance in 5-lipoxygenase-mediated oxidative stress. []
Q4: Can dietary factors influence HPNE levels in the body?
A4: Research suggests that vitamin C supplementation can lower urinary levels of HPNE metabolites in humans. [] This finding supports the role of antioxidants in mitigating oxidative stress and potentially reducing the burden of HPNE-induced damage. Further research is needed to fully understand the impact of dietary interventions on HPNE levels and their associated health effects.
Q5: What analytical techniques are used to study HPNE and its biological interactions?
A5: Several sophisticated methods are employed to investigate HPNE. Liquid chromatography coupled with mass spectrometry (LC/MS) plays a crucial role in identifying and quantifying HPNE and its metabolites in various biological matrices. [, ] This technique is particularly useful for analyzing HPNE-induced DNA adducts, allowing researchers to characterize different types of adducts formed and their relative abundance. [, ] Additionally, immunological techniques utilizing monoclonal antibodies specific to HPNE-modified proteins can help detect and localize HPNE-induced protein modifications in tissues and biological samples. []
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